molecular formula C7H15N B13217561 N-butylcyclopropanamine

N-butylcyclopropanamine

Cat. No.: B13217561
M. Wt: 113.20 g/mol
InChI Key: JCGRNPRBHMFNHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butylcyclopropanamine is a chemical compound that belongs to the class of cyclopropanamines. It is characterized by a cyclopropane ring attached to a butylamine group. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-butylcyclopropanamine typically involves the reaction of cyclopropylamine with butyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: In an industrial setting, this compound can be produced by mixing n-butanol, ammonia, and hydrogen in a mole ratio of 1: (2-7): (3-7). The reaction is conducted at a temperature range of 160-220°C under a pressure of 0.3-0.8 MPa, using a suitable catalyst .

Chemical Reactions Analysis

Types of Reactions: N-butylcyclopropanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert it into primary amines.

    Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products: The major products formed from these reactions include amides, nitriles, primary amines, and various substituted derivatives .

Scientific Research Applications

N-butylcyclopropanamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various medical conditions.

    Industry: It is utilized in the production of pharmaceuticals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-butylcyclopropanamine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. Detailed studies are required to fully elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

  • N-methylcyclopropanamine
  • N-ethylcyclopropanamine
  • N-propylcyclopropanamine

Comparison: N-butylcyclopropanamine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H15N

Molecular Weight

113.20 g/mol

IUPAC Name

N-butylcyclopropanamine

InChI

InChI=1S/C7H15N/c1-2-3-6-8-7-4-5-7/h7-8H,2-6H2,1H3

InChI Key

JCGRNPRBHMFNHS-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1CC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.